molecular formula C15H15Cl2NO5S B13935784 Ethyl 5-({[(2,4-dichlorophenyl)sulfonyl](methyl)amino}methyl)furan-3-carboxylate

Ethyl 5-({[(2,4-dichlorophenyl)sulfonyl](methyl)amino}methyl)furan-3-carboxylate

Cat. No.: B13935784
M. Wt: 392.3 g/mol
InChI Key: UHHCLLDSVQIJRW-UHFFFAOYSA-N
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Description

Ethyl 5-({(2,4-dichlorophenyl)sulfonylamino}methyl)furan-3-carboxylate is a complex organic compound that features a furan ring substituted with an ethyl ester group, a sulfonamide group, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-({(2,4-dichlorophenyl)sulfonylamino}methyl)furan-3-carboxylate typically involves multiple steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the ethyl ester group: This step involves esterification reactions, often using ethanol and an acid catalyst.

    Attachment of the sulfonamide group: This is typically done through sulfonylation reactions, where a sulfonyl chloride reacts with an amine.

    Addition of the dichlorophenyl group: This can be introduced via electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-({(2,4-dichlorophenyl)sulfonylamino}methyl)furan-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Ethyl 5-({(2,4-dichlorophenyl)sulfonylamino}methyl)furan-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-({(2,4-dichlorophenyl)sulfonylamino}methyl)furan-3-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound could affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Ethyl 5-({(2,4-dichlorophenyl)sulfonylamino}methyl)furan-3-carboxylate can be compared with other similar compounds:

    Similar Compounds: Other sulfonamide derivatives, furan-based compounds, and dichlorophenyl-containing molecules.

    Uniqueness: The combination of the furan ring, sulfonamide group, and dichlorophenyl group in a single molecule makes it unique and potentially more versatile in its applications.

Properties

Molecular Formula

C15H15Cl2NO5S

Molecular Weight

392.3 g/mol

IUPAC Name

ethyl 5-[[(2,4-dichlorophenyl)sulfonyl-methylamino]methyl]furan-3-carboxylate

InChI

InChI=1S/C15H15Cl2NO5S/c1-3-22-15(19)10-6-12(23-9-10)8-18(2)24(20,21)14-5-4-11(16)7-13(14)17/h4-7,9H,3,8H2,1-2H3

InChI Key

UHHCLLDSVQIJRW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=COC(=C1)CN(C)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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